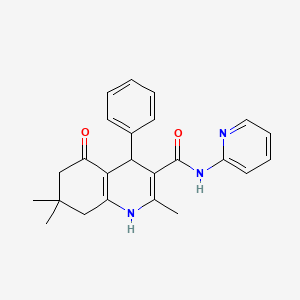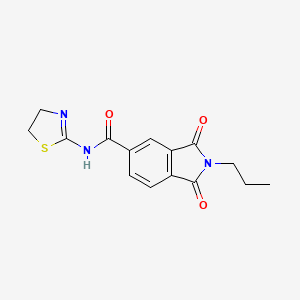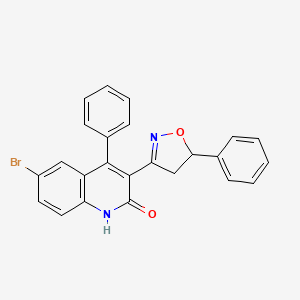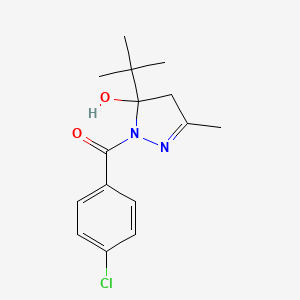![molecular formula C17H18Cl2O3 B5176356 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene, also known as Bis(2-(3-methoxyphenoxy)-1-chloroethyl) ether, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been found to have an effect on the central nervous system, causing sedation and hypnosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments include its ease of synthesis, stability, and versatility. However, its potential toxicity and the lack of a complete understanding of its mechanism of action are limitations that need to be considered.
Orientations Futures
There are several future directions for the research on 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene. One direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is the exploration of its potential as an antitumor and antifungal agent. Additionally, the compound's potential as a surfactant and dispersant in the production of nanoparticles could be further investigated.
Conclusion:
In conclusion, 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene is a versatile compound with potential applications in various fields. Its ease of synthesis and stability make it an attractive candidate for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Méthodes De Synthèse
The synthesis of 1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene has been achieved through several methods. One of the methods involves the reaction of 1,4-dichloro-2-butoxybenzene with 3-methoxyphenol in the presence of a base. Another method involves the reaction of 1,4-dichloro-2-butoxybenzene with sodium 3-methoxyphenoxide. Both methods have been found to be effective in synthesizing the compound.
Applications De Recherche Scientifique
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene has been found to have potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds such as polyurethane, polyester, and polyether. The compound has also been used as a surfactant and dispersant in the production of nanoparticles. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals.
Propriétés
IUPAC Name |
1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-11-13(18)7-8-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYTUSIOOCLMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-fluorophenyl)ethyl]-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5176295.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)

![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
